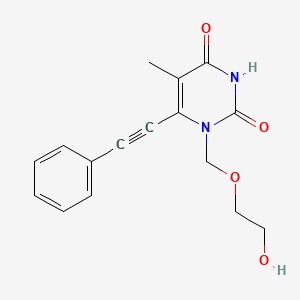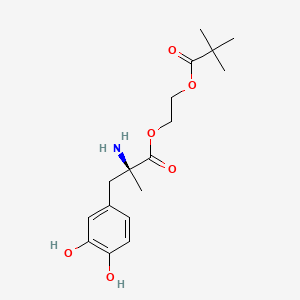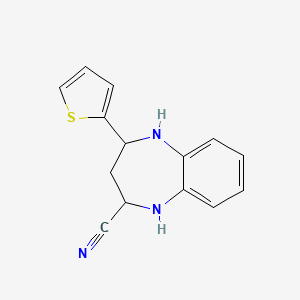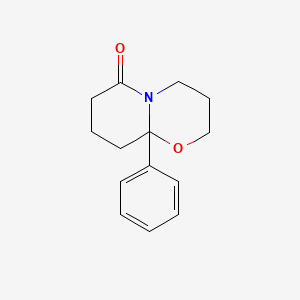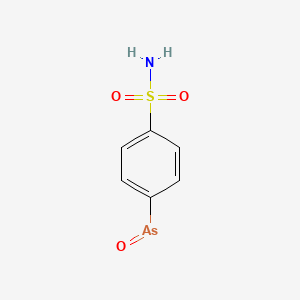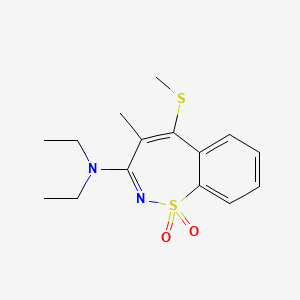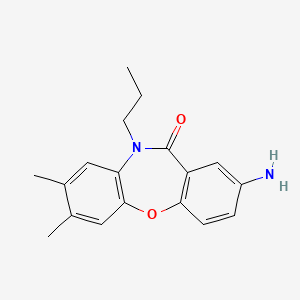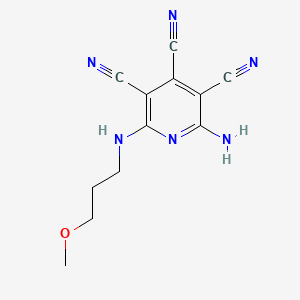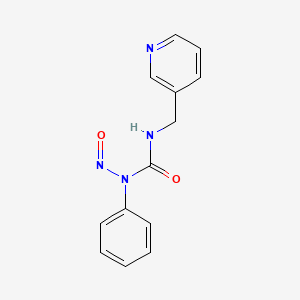
3-(Tris(phenylthio)methyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tris(phenylthio)methyl)cyclohexanone is an organic compound with the molecular formula C25H24OS3 It is characterized by the presence of a cyclohexanone ring substituted with a tris(phenylthio)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tris(phenylthio)methyl)cyclohexanone typically involves the reaction of cyclohexanone with tris(phenylthio)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Tris(phenylthio)methyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
3-(Tris(phenylthio)methyl)cyclohexanone has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(Tris(phenylthio)methyl)cyclohexanone involves its interaction with various molecular targets. The phenylthio groups can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the tris(phenylthio)methyl group.
3-Methylcyclohexanone: A methyl-substituted analog of cyclohexanone.
Uniqueness
3-(Tris(phenylthio)methyl)cyclohexanone is unique due to the presence of the tris(phenylthio)methyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56003-65-7 |
|---|---|
Molecular Formula |
C25H24OS3 |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
3-[tris(phenylsulfanyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C25H24OS3/c26-21-12-10-11-20(19-21)25(27-22-13-4-1-5-14-22,28-23-15-6-2-7-16-23)29-24-17-8-3-9-18-24/h1-9,13-18,20H,10-12,19H2 |
InChI Key |
WPDWXBXPPXADDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C(SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


